1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide is a chemical compound with the molecular formula C21H28NO2I. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylacetyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves several steps. One common method includes the reaction of pyridine with an octyl halide to form the corresponding pyridinium salt. The phenylacetyl group is then introduced through an esterification reaction with phenylacetic acid. The final product is obtained by reacting the intermediate with iodine to form the iodide salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves its interaction with various molecular targets. The pyridinium ion can interact with negatively charged biomolecules, such as DNA and proteins, leading to changes in their structure and function . The phenylacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium chloride: Contains a chloride ion and may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
824432-15-7 |
---|---|
Molekularformel |
C21H28INO2 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
8-pyridin-1-ium-1-yloctyl 2-phenylacetate;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c23-21(19-20-13-7-5-8-14-20)24-18-12-4-2-1-3-9-15-22-16-10-6-11-17-22;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18-19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VCCXCFOTRMOQHY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.